molecular formula C23H18ClN3O2S2 B4558642 N-{[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chloro-4-methoxybenzamide

N-{[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chloro-4-methoxybenzamide

Cat. No.: B4558642
M. Wt: 468.0 g/mol
InChI Key: YEMZTPKBJKILNW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chloro-4-methoxybenzamide typically involves the reaction of 2-mercaptoaniline with acid chlorides . The general reaction can be represented as follows:

C6H4(NH2)SH+RC(O)ClC6H4(NH)SCR+HCl+H2OC_6H_4(NH_2)SH + RC(O)Cl \rightarrow C_6H_4(NH)SCR + HCl + H_2O C6​H4​(NH2​)SH+RC(O)Cl→C6​H4​(NH)SCR+HCl+H2​O

This reaction is carried out under acidic conditions, often using a catalyst to enhance the reaction rate and yield. The specific conditions, such as temperature and solvent, can vary depending on the desired purity and yield of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to improve efficiency and scalability. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chloro-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions can vary widely. For example, oxidation of the benzothiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or thiols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chloro-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, leading to various biological effects . For example, it can inhibit the activity of certain enzymes involved in microbial growth, making it a potential antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methyl group on the phenyl ring in N-{[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chloro-4-methoxybenzamide can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

N-[[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-3-chloro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2S2/c1-13-11-15(22-25-18-5-3-4-6-20(18)31-22)7-9-17(13)26-23(30)27-21(28)14-8-10-19(29-2)16(24)12-14/h3-12H,1-2H3,(H2,26,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMZTPKBJKILNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=S)NC(=O)C4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chloro-4-methoxybenzamide
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N-{[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chloro-4-methoxybenzamide
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N-{[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chloro-4-methoxybenzamide
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N-{[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chloro-4-methoxybenzamide
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N-{[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chloro-4-methoxybenzamide
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N-{[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chloro-4-methoxybenzamide

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